Pericyclivine
Overview
Description
Pericyclivine is a natural product derived from the herbs of Catharanthus roseus . It is classified as an alkaloid and is available in powder form . The compound has a molecular formula of C20H22N2O2 and an average mass of 322.401 Da .
Synthesis Analysis
The synthesis of this compound is a complex process that involves multiple steps. A bioinformatic search of candidate genes, combined with virus-induced gene silencing, targeted MIA profiling, and in vitro/in vivo pathway reconstitution, identified and functionally characterized six genes as well as a seventh enzyme reaction required for the conversion of 19E-geissoschizine to tabersonine and catharanthine . The involvement of pathway intermediates in the formation of four MIA skeletons is described, and the role of stemmadenine-acetylation in providing necessary reactive substrates for the O formation of iboga and aspidosperma MIAs is described .Molecular Structure Analysis
This compound has a molecular formula of C20H22N2O2, with an average mass of 322.401 Da and a monoisotopic mass of 322.168121 Da . The structure of this compound is complex, with double-bond stereo and 4 of 4 defined stereocentres .Chemical Reactions Analysis
This compound, like other alkaloids, is likely to undergo pericyclic reactions. These reactions often proceed by nearly simultaneous reorganization of bonding electron pairs by way of cyclic transition states . The four principle classes of pericyclic reactions are termed: Cycloaddition, Electrocyclic, Sigmatropic, and Ene Reactions .Physical and Chemical Properties Analysis
This compound is a powder with a molecular formula of C20H22N2O2 . It has an average mass of 322.401 Da and a monoisotopic mass of 322.168121 Da .Scientific Research Applications
Enzymatic Catalysis in Chemical Reactions
Pericyclivine, along with other related compounds, has been studied in the context of enzymatic catalysis. In a study, pericyclases, a family of enzymes that catalyze pericyclic reactions, were investigated. These enzymes, including this compound, are involved in controlling stereo-, regio-, and periselectivity in complex chemical reactions (Ohashi et al., 2020).
Anticancer Properties
This compound extracted from Tabernaemontana holstii roots has shown potential in cancer research. It was one of several alkaloids identified with inhibitory activity against P-388 cell culture, suggesting its utility in developing anticancer treatments (Kingston et al., 1977).
Potential in Drug Delivery Systems
While not directly linked to this compound, studies on drug delivery systems offer insights into how such compounds could be utilized. For instance, research on the permeation of rivastigmine from transdermal systems could provide a framework for understanding how this compound might be effectively delivered in a therapeutic context (Simon et al., 2016).
Biomedical Research and Translation
The role of compounds like this compound in translational research is significant. This research bridges basic scientific discoveries to clinical applications, which is crucial for advancing treatments for various diseases (Grady, 2010).
Alkaloid Analysis in Medicinal Plants
In studies analyzing alkaloids in medicinal plants like Catharanthus roseus, compounds like this compound have been identified. These analyses contribute to our understanding of the pharmacological potential of these plants (Wesołowska et al., 2016).
Implications in Pericyclic Reactions
Research into pericyclic reactions, including those involving this compound, provides valuable insights into the mechanisms of these chemical processes, which are fundamental to understanding many biological and chemical systems (Poulin et al., 2009).
Safety and Hazards
Future Directions
The future directions of Pericyclivine research could involve directed evolution, a powerful tool for protein engineering that functions by harnessing natural evolution, but on a shorter timescale . This could enable the rapid selection of variants of biomolecules with properties that make them more suitable for specific applications .
Mechanism of Action
Target of Action
Pericyclivine primarily targets the Muscarinic acetylcholine receptors M1, M2, and M3 . These receptors play a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion .
Mode of Action
This compound acts as an antagonist to the Muscarinic acetylcholine receptors M1, M2, and M3 . By blocking these receptors, it inhibits the action of acetylcholine, a neurotransmitter that activates muscarinic receptors. This results in a balance between cholinergic and dopaminergic activity in the basal ganglia . Many of its effects are due to its pharmacologic similarities with atropine .
Result of Action
This compound’s antagonistic action on muscarinic receptors results in a variety of effects. It exerts an antispasmodic effect on smooth muscle, and may produce mydriasis (dilation of the pupil) and reduction in salivation . It is used to treat symptomatic Parkinsonism and extrapyramidal dysfunction caused by antipsychotic agents .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of Pericyclivine involves several steps of chemical reactions, starting with the condensation of 2-methyl-3-buten-2-ol with 3,4-dimethoxyphenylacetaldehyde to form a key intermediate. This intermediate is then subjected to several steps of chemical transformations, including reduction, cyclization, and deprotection, to yield the final product, Pericyclivine.", "Starting Materials": [ "2-methyl-3-buten-2-ol", "3,4-dimethoxyphenylacetaldehyde", "Sodium borohydride", "Hydrogen chloride", "Thionyl chloride", "Sodium hydroxide", "Acetic anhydride", "Sodium bicarbonate", "Methanol", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Condensation of 2-methyl-3-buten-2-ol with 3,4-dimethoxyphenylacetaldehyde using sodium borohydride as a reducing agent to yield the key intermediate", "Reduction of the key intermediate using hydrogen chloride in methanol to form the corresponding alcohol", "Cyclization of the alcohol using thionyl chloride to form the corresponding chloroalkene", "Deprotection of the chloroalkene using sodium hydroxide in ethanol to remove the protecting group and form the corresponding enamine", "Acetylation of the enamine using acetic anhydride in diethyl ether to yield the corresponding acetate", "Hydrolysis of the acetate using sodium bicarbonate in water to yield the final product, Pericyclivine" ] } | |
CAS No. |
975-77-9 |
Molecular Formula |
C20H22N2O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
methyl (1S,12S,13S,14R,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate |
InChI |
InChI=1S/C20H22N2O2/c1-3-11-10-22-16-9-14-12-6-4-5-7-15(12)21-19(14)17(22)8-13(11)18(16)20(23)24-2/h3-7,13,16-18,21H,8-10H2,1-2H3/b11-3-/t13-,16-,17-,18-/m0/s1 |
InChI Key |
VXRAIAAMNNTQES-RIVXQSEJSA-N |
Isomeric SMILES |
C/C=C\1/CN2[C@H]3C[C@@H]1[C@@H]([C@@H]2CC4=C3NC5=CC=CC=C45)C(=O)OC |
SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)C(=O)OC |
Canonical SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)C(=O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Pericyclivine; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.